molecular formula C27H22N2O2 B11119110 4-{[(3-methylphenyl)carbonyl]amino}-N,N-diphenylbenzamide

4-{[(3-methylphenyl)carbonyl]amino}-N,N-diphenylbenzamide

Cat. No.: B11119110
M. Wt: 406.5 g/mol
InChI Key: UDAYBTMOSHBBRR-UHFFFAOYSA-N
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Description

N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diphenylamino group attached to a carbonyl phenyl ring, which is further connected to a 3-methylbenzamide moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with diphenylamine to form 4-(diphenylamino)benzaldehyde. This intermediate is then subjected to a condensation reaction with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of N1-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~) for nitration, chlorosulfonic acid (HSO~3~Cl) for sulfonation, and halogens (Cl~2~, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols or amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino group can participate in electron transfer processes, making it an effective electron donor in various chemical reactions. Additionally, the carbonyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of N1-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H22N2O2

Molecular Weight

406.5 g/mol

IUPAC Name

N-[4-(diphenylcarbamoyl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C27H22N2O2/c1-20-9-8-10-22(19-20)26(30)28-23-17-15-21(16-18-23)27(31)29(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-19H,1H3,(H,28,30)

InChI Key

UDAYBTMOSHBBRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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